ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride is a synthetic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The imidazo[4,5-c]pyridine scaffold is a valuable structure in drug discovery due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride typically involves the construction of the imidazo[4,5-c]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base like potassium carbonate can yield the desired imidazo[4,5-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride can be compared with other imidazo[4,5-c]pyridine derivatives:
Imidazo[4,5-b]pyridines: These compounds have a different arrangement of nitrogen atoms in the ring and may exhibit distinct biological activities.
Imidazo[1,2-a]pyridines: Known for their use in pharmaceuticals, these compounds have a different fusion pattern of the pyridine and imidazole rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
CAS No. |
1503435-15-1 |
---|---|
Molecular Formula |
C12H16ClN3O2 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
ethyl 2-(1-ethylimidazo[4,5-c]pyridin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-3-15-10-5-6-13-8-9(10)14-11(15)7-12(16)17-4-2;/h5-6,8H,3-4,7H2,1-2H3;1H |
InChI Key |
NPZJZFHZUPEGEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=NC=C2)N=C1CC(=O)OCC.Cl |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.